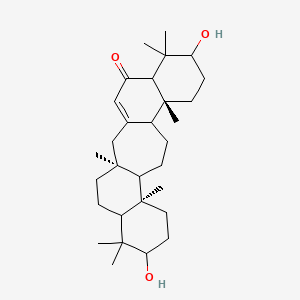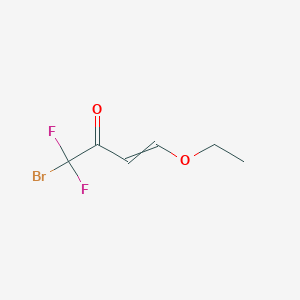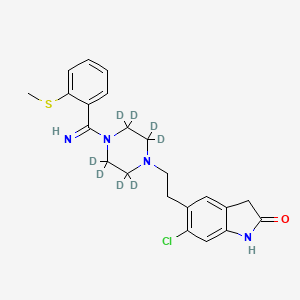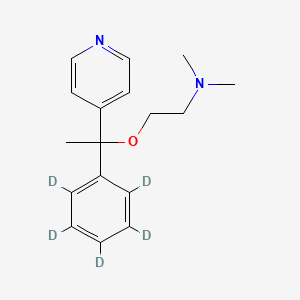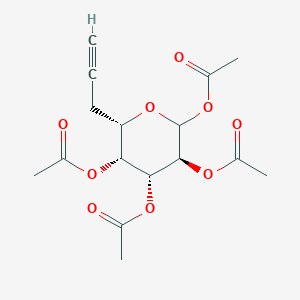
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound characterized by its unique tetrahydropyran ring structure and multiple acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves the use of copper-catalyzed oxidative dehydrogenative reactions. One such method includes the annulation of O-acyl oximes containing α-C(sp3)-H bonds with α-amino ketones . This process utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques involving catalytic processes and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to changes in molecular pathways and biological effects . The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Dye Sensitized Solar Cell Compounds: Compounds used in the development of solar cells, sharing some structural similarities.
Uniqueness
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is unique due to its tetrahydropyran ring and multiple acetate groups, which provide distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H20O9 |
|---|---|
Molecular Weight |
356.32 g/mol |
IUPAC Name |
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-prop-2-ynyloxan-3-yl] acetate |
InChI |
InChI=1S/C16H20O9/c1-6-7-12-13(21-8(2)17)14(22-9(3)18)15(23-10(4)19)16(25-12)24-11(5)20/h1,12-16H,7H2,2-5H3/t12-,13+,14+,15-,16?/m0/s1 |
InChI Key |
PQRBJNAJCNCVPG-JSKHOMAGSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](OC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CC#C |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol](/img/structure/B12430582.png)
![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)
![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)
![N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)

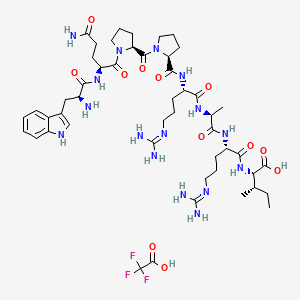

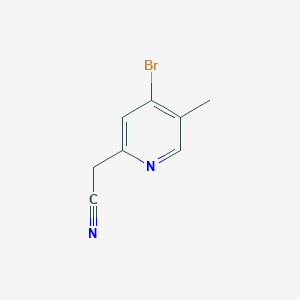
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)
